molecular formula C22H21NO3S B2493333 (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1089581-65-6

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide

Cat. No.: B2493333
CAS No.: 1089581-65-6
M. Wt: 379.47
InChI Key: RPXJNPKPBRRHAT-UHFFFAOYSA-N
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Description

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide is an organic compound characterized by its complex structure, which includes phenyl, phenoxymethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxymethyl Intermediate: This step involves the reaction of phenol with a suitable alkylating agent to form the phenoxymethyl group.

    Aldol Condensation: The phenoxymethyl intermediate undergoes aldol condensation with benzaldehyde to form a β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone is then dehydrated to form the corresponding α,β-unsaturated ketone.

    Sulfonamide Formation: The final step involves the reaction of the α,β-unsaturated ketone with a sulfonamide reagent under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as amines or alcohols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Reduced sulfonamide with a saturated carbon chain

    Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and sulfonamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylsulfonamides: Compounds with a similar sulfonamide group but different substituents on the phenyl ring.

    Phenoxymethyl Derivatives: Compounds with the phenoxymethyl group but different functional groups attached.

    α,β-Unsaturated Sulfonamides: Compounds with similar α,β-unsaturated structures but different substituents.

Uniqueness

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide is unique due to its combination of phenyl, phenoxymethyl, and sulfonamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c24-27(25,16-15-19-9-3-1-4-10-19)23-17-20-11-7-8-12-21(20)18-26-22-13-5-2-6-14-22/h1-16,23H,17-18H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJNPKPBRRHAT-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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